molecular formula C7H9N3O4 B182848 ethyl (4-nitro-1H-pyrazol-1-yl)acetate CAS No. 39753-81-6

ethyl (4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B182848
CAS No.: 39753-81-6
M. Wt: 199.16 g/mol
InChI Key: XDEFHGLUBFLYGV-UHFFFAOYSA-N
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Description

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for this compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to an ethyl acetate group . The InChI code for this compound is 1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 199.16 g/mol . Additional physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazole derivatives, including those related to ethyl (4-nitro-1H-pyrazol-1-yl)acetate, have been synthesized and evaluated for various biological activities. A significant body of research has focused on synthesizing novel pyrazole compounds under different conditions, such as microwave irradiation, to explore their potential in agrochemical and pharmaceutical applications. These compounds have demonstrated a range of physical and chemical properties, including antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to the pyrazole moiety, are an essential class of nitrogen-containing heterocyclic compounds with a wide range of therapeutic applications. Research has shown that various pyrazoline derivatives possess diverse pharmacological properties, such as antimicrobial, anti-inflammatory, analgesic, and anticancer activities. This has stimulated extensive research activity to explore the therapeutic potential of these compounds, including those derived from this compound (Shaaban et al., 2012).

Synthesis of Heterocycles from Pyrazole Compounds

The pyrazole ring, a core component of this compound, serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. Research has been directed towards developing novel synthetic strategies to construct heterocyclic systems by annelating different heterocyclic nuclei with pyrazoles. These strategies have been instrumental in the design of new biological agents, offering insights into the development of more active pharmacological compounds (Dar & Shamsuzzaman, 2015).

Neurodegenerative Disease Management

Pyrazoline-containing compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. These compounds exhibit neuroprotective properties by inhibiting key enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B), which are implicated in the pathogenesis of these diseases. The exploration of pyrazoline derivatives for neurodegenerative disease management underscores the potential of this compound-related compounds in therapeutic applications (Ahsan et al., 2022).

Antifungal Applications Against Fusarium oxysporum

Research into combating Bayoud disease, which affects date palms, has led to the evaluation of small molecules, including pyrazoline derivatives, against Fusarium oxysporum f. sp. albedinis. These compounds, characterized by their structure–activity relationships, have shown efficiency in antifungal applications, highlighting the broader implications of this compound derivatives in agricultural research (Kaddouri et al., 2022).

Safety and Hazards

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is classified as an irritant . Additional safety and hazard information is not available in the retrieved data.

Properties

IUPAC Name

ethyl 2-(4-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEFHGLUBFLYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349911
Record name ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39753-81-6
Record name ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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